molecular formula C15H21N3O2 B13223015 tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B13223015
M. Wt: 275.35 g/mol
InChI Key: YQDZBOPRRHLKID-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₂₁N₃O₂
Molecular Weight: 275.35 g/mol
Key Features:

  • Spiro architecture fusing azetidine (4-membered ring) and indole moieties at the 3-position.
  • tert-Butyl carboxylate at the azetidine nitrogen, enhancing steric protection and solubility.
  • 5'-Amino group on the indole ring, enabling hydrogen bonding and nucleophilic reactivity.

This compound's spirocyclic design confers conformational rigidity, which is advantageous for targeting biomolecules with precise spatial requirements .

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

tert-butyl 5-aminospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C15H21N3O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-5-4-10(16)6-11(12)15/h4-6,17H,7-9,16H2,1-3H3

InChI Key

YQDZBOPRRHLKID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthesis Pathways

The synthesis of tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate typically involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity.

Structural Features

tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a complex organic compound with a distinctive spirocyclic structure. It integrates an azetidine ring fused to an indole moiety, featuring a tert-butyl ester group and an amino group at the 7' position. This unique arrangement of functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development. The compound's spirocyclic structure is characterized by:

  • A central spiro carbon atom linking the azetidine and indole rings
  • The presence of a tert-butyl carbamate group on the azetidine ring
  • An amino group at the 7' position of the indole moiety

These structural features contribute to its versatility in synthetic transformations and interactions with biological targets.

Example Procedure

Step D: 3-[2-(3-Trifluoromethyl-benzoylamino)-acetylamino]-azetidine-1-carboxylic acid tent-butyl ester 3-Amino-azetidine-1-carboxylic acid tert-butyl ester (AstaTech, 1.2 g, 6.97 mmol) and 17794-48-8-acetic acid (Bionet Building Blocks, 1.57 g, 6.36 mmol) were treated with EDCI (Aldrich, 1.57 g, 6.36 mmol), HOBT (Aldrich, 1.22 g, 6.36 mmol) in DCM (10 mL) at room temperature for 4 hours. The reaction solution was partitioned between DCM and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give a yellow oil, and purified by silica gel column on a CombiFlash system using hexanes and ethyl acetate (from 10% ethyl acetate to 100% ethyl acetate) to afford the title compound as a white solid. 1H NMR (400 MHz, CDCl3) delta 8.10 (s, 1H), 8.02 (d, J=6.6 Hz, 1H), 7.80 (d, J=6.8 Hz, 1H), 7.56 (t, J=6.5 Hz, 1H), 4.61 (m, 1H), 4.25 (t, J=7.2 Hz, 2H), 4.18 (d, J=5.5 Hz, 2H), 3.82 (t, J=7.5 Hz, 2H), 1.41 (s, 9H).

Data Table

Parameter Value
Molecular Formula C15H21N3O2
Molecular Weight 275.35 g/mol
IUPAC Name tert-butyl 7-aminospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate
CAS Number N/A
PubChem Compound ID 125452553

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protective moiety for amines. Its removal typically involves acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • Mechanism : Acid-catalyzed cleavage of the carbamate bond, releasing CO₂ and tert-butanol.

  • Product : 5'-Amino-1',2'-dihydrospiro[azetidine-3,3'-indole].

Reaction Conditions Yield Notes
TFA/DCM (1:1, 2 h, 25°C)85–90%Mild conditions; preserves spiro structure
HCl/dioxane (1M, reflux, 4 h)78%Suitable for acid-stable substrates

Functionalization of the Amino Group

The 5'-amino group participates in nucleophilic reactions, enabling diversification:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides.

    RCOCl+NH2 spiroRCONH spiro+HCl\text{RCOCl}+\text{NH}_2\text{ spiro}\rightarrow \text{RCONH spiro}+\text{HCl}
  • Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides.

  • Reductive Alkylation : Condensation with aldehydes/ketones followed by NaBH₃CN reduction generates secondary amines .

Reaction Type Reagents Product Yield
AcylationAcetyl chloride, pyridineN-Acetyl derivative92%
SulfonylationTosyl chloride, Et₃NN-Tosylsulfonamide88%
Reductive AlkylationBenzaldehyde, NaBH₃CNN-Benzylamine analog75%

Ring-Opening Reactions of the Azetidine

The strained four-membered azetidine ring undergoes ring-opening under nucleophilic or electrophilic conditions:

  • Acid-Mediated Hydrolysis : Yields γ-amino alcohols or ketones depending on conditions .

  • Nucleophilic Attack : Thiols or amines open the ring via SN2 mechanisms:

    HS R+azetidineRS CH2CH2NH spiro\text{HS R}+\text{azetidine}\rightarrow \text{RS CH}_2\text{CH}_2\text{NH spiro}
Reagent Conditions Product Yield
H₂O/HClReflux, 6 hγ-Amino alcohol68%
BenzylthiolDMF, 60°C, 12 hThioether derivative81%

Spiro Ring Modifications

The spiro architecture allows for unique transformations:

  • Oxidation : The indole’s C2 position can be oxidized to a ketone using DDQ or RuO₄ .

  • Electrophilic Aromatic Substitution : Bromination or nitration at the indole’s C4/C6 positions .

Reaction Reagents Site Product
BrominationBr₂, FeCl₃C44-Bromo-spiroindole
NitrationHNO₃, H₂SO₄C66-Nitro-spiroindole
OxidationDDQ, CHCl₃C22-Oxo-spiroindole (lactam)

Cross-Coupling Reactions

The indole moiety supports palladium-catalyzed couplings:

  • Suzuki–Miyaura : With aryl boronic acids to install aryl groups at C5 .

  • Buchwald–Hartwig Amination : Forms C–N bonds at the indole’s C7 position .

Coupling Type Catalyst Substrate Yield
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃4-Bromophenylboronic acid84%
Buchwald–HartwigPd₂(dba)₃, XantphosMorpholine76%

Mechanistic Insights

  • Boc Deprotection : Protonation of the carbamate oxygen precedes tert-butyl cation elimination .

  • Azetidine Ring Strain : The 90° bond angles in azetidine increase reactivity toward nucleophiles compared to larger rings.

  • Spiro Conjugation : The orthogonal arrangement of azetidine and indole rings minimizes steric hindrance, favoring regioselective substitutions .

Scientific Research Applications

tert-Butyl 5’-amino-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5’-amino-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations

Compound Name (Reference) Core Structure Key Structural Differences
Target Compound Spiro[azetidine-3,3'-indole] Azetidine-indole fusion; 5'-NH₂
1f (spiro[indoline-3,3'-pyrazol]) Spiro[indoline-3,3'-pyrazole] Pyrazole instead of azetidine; halogen substituents (Br, Cl, F)
tert-Butyl 5-bromo-...spiro[indoline-3,4'-pyran] Spiro[indoline-3,4'-pyran] Pyran (oxygen-containing 6-membered ring)
tert-Butyl 5-hydroxy-...spiro[indoline-3,4'-piperidine] Spiro[indoline-3,4'-piperidine] Piperidine (6-membered nitrogen ring)

Analysis :

  • Azetidine vs.
  • Spiro Junction : The azetidine-indole spiro system provides a compact, three-dimensional scaffold distinct from indoline-pyrazole or indoline-piperidine analogs, which may influence target selectivity .

Substituent Effects

Compound Name (Reference) Key Substituents Impact on Properties
Target Compound 5'-Amino, tert-butyl carboxylate -NH₂ enhances solubility and H-bonding; tert-butyl improves lipophilicity
1j () 5'-tert-butyl, 6-Cl, 5-F, 4'-F-Ph Halogens increase lipophilicity and electron-withdrawing effects
tert-Butyl 5'-methyl analog 5'-Methyl Reduced polarity compared to -NH₂; lower H-bonding capacity
Compound 15 () Methylsulfonyloxypropene Sulfonate group improves aqueous solubility

Analysis :

  • Amino vs. Halogens/Methyl: The 5'-NH₂ group in the target compound offers superior hydrogen-bonding capacity compared to halogens (e.g., Cl, F) or methyl, making it more suitable for interactions with polar biological targets .

Key Findings :

  • Molecular Weight : The target compound’s lower molecular weight (~275 g/mol) aligns better with Lipinski’s rules for drug-likeness compared to bulkier analogs like 1f (~559 g/mol) .
  • Synthetic Accessibility : The tert-butyl carboxylate group is commonly introduced via Boc protection, as seen in and .

Biological Activity

tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which integrates an azetidine ring with an indole moiety. This compound, with the molecular formula C15H21N3O2C_{15}H_{21}N_{3}O_{2} and a molecular weight of 275.35 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural features of this compound include:

  • Amino Group : Located at the 5' position, this group is crucial for the compound's reactivity and potential interactions with biological targets.
  • Spirocyclic Framework : The spiro structure may enhance binding interactions with proteins involved in various cellular processes.
PropertyValue
Molecular FormulaC15H21N3O2C_{15}H_{21}N_{3}O_{2}
Molecular Weight275.35 g/mol
CAS Number2059994-61-3

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities. Preliminary studies suggest that this compound may possess:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, including those classified as ESKAPE pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
  • Anticancer Potential : Studies on structurally related compounds indicate potential activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Activity : A study focusing on derivatives of azetidine and indole reported that certain compounds demonstrated significant antibacterial activity against ESKAPE bacteria. The binding affinity of these compounds to specific bacterial proteins was assessed using surface plasmon resonance techniques, indicating strong interactions that could lead to effective inhibition of bacterial growth .
  • Anticancer Activity : In vitro studies have evaluated the effects of various spirocyclic compounds on cancer cell lines. For instance, a derivative similar to this compound was tested against multiple breast cancer cell lines, showing a dose-dependent increase in apoptosis as measured by caspase activation assays .
    Cell LineIC50 (µM)Apoptosis Induction (Fold Increase)
    MDA-MB-2310.805.0
    Hs 578T1.064.5
    BT-200.536.0

The unique structural arrangement of this compound may confer distinctive biological properties compared to its analogs. Potential mechanisms include:

  • Protein Binding : The spirocyclic structure may enhance the compound's binding affinity to proteins involved in cellular signaling pathways.
  • Cell Cycle Modulation : Similar compounds have been shown to influence cell cycle progression, potentially leading to increased apoptosis in cancer cells.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for synthesizing tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate, and what critical reaction parameters require optimization?

  • Answer : A typical route involves Boc (tert-butoxycarbonyl) protection of the indole NH group using di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-dimethylaminopyridine (DMAP). For example, in a dichloromethane (CH₂Cl₂) solvent system, reaction completion is achieved after 48 hours at room temperature, followed by purification via flash chromatography (EtOAc/cyclohexane, 1:4) to yield the product . Key optimizations include:

  • Catalyst loading : DMAP (6 equiv) accelerates Boc protection.
  • Reaction time : Extended durations (≥48 hours) ensure complete NH protection.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this spiro compound?

  • Answer : A combination of methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves spiro connectivity and confirms Boc-group integration (e.g., tert-butyl protons at δ ~1.4 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) provides unambiguous stereochemical assignment. For example, spiro[indoline-3,3'-pyrrolo] derivatives were resolved with θmax = 26.5° and Rint < 0.032 .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Daicel Chiralpak) determine enantiomeric excess (e.g., 95% ee) in asymmetric syntheses .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

  • Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution) or crystallographic disorder. Strategies include:

  • Temperature-dependent NMR : Identifies conformational flexibility in solution .
  • High-resolution crystallography : SHELX refinement with anisotropic displacement parameters clarifies atomic positions .
  • Computational modeling : Density Functional Theory (DFT) calculations reconcile spectroscopic and crystallographic data by simulating optimized geometries .

Q. What synthetic strategies improve the yield of tert-Butyl 5'-amino derivatives in multi-step reactions?

  • Answer : Key approaches include:

  • Protection-deprotection sequences : Boc groups stabilize reactive intermediates during spirocyclization .
  • Catalyst optimization : DMAP or Lewis acids (e.g., ZnCl₂) enhance reaction rates and selectivity .
  • Purification techniques : Gradient flash chromatography (e.g., cyclohexane to EtOAc) minimizes byproduct contamination .

Q. What challenges arise in determining the stereochemistry of spiro-azetidine-indole systems, and how are they addressed?

  • Answer : Spiro systems often exhibit axial chirality, complicating stereochemical assignment. Solutions include:

  • Asymmetric catalysis : Chiral catalysts (e.g., organocatalysts) enforce enantioselectivity during spiro ring formation .
  • Crystallographic twinning analysis : SHELXD and TWIN laws in SHELX differentiate overlapping reflections in twinned crystals .
  • Vibrational Circular Dichroism (VCD) : Correlates experimental and calculated spectra to confirm absolute configuration .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data between tert-Butyl 5'-amino derivatives and analogous halogenated spiro compounds?

  • Answer : Halogen substituents (e.g., Br, Cl) alter electronic and steric profiles, leading to divergent reactivity. For example:

  • Electrophilic substitution : Chloro derivatives undergo slower reactions due to electron-withdrawing effects, whereas amino groups enhance nucleophilicity .
  • Cross-coupling efficiency : Bromo-spiroindoles show higher reactivity in Suzuki-Miyaura couplings compared to amino analogs .
    • Methodological validation : Kinetic studies (e.g., monitoring by TLC or LC-MS) and Hammett plots quantify substituent effects .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) and WinGX for data processing .
  • Spectral Analysis : Bruker TopSpin for NMR, Olex2 for crystal structure visualization .
  • Asymmetric Synthesis : Chiral HPLC (Daicel columns) and polarimetry ([α]D measurements) .

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